molecular formula C12H13NO2S2 B2379720 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 1251548-36-3

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No. B2379720
CAS RN: 1251548-36-3
M. Wt: 267.36
InChI Key: ZFNHLKUUCQOHSX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(thiophen-2-yl)acetamide, also known as HTA-1, is a recently discovered compound with potential applications in scientific research. It belongs to the class of compounds known as hydroxamic acids, which are known to have a wide range of biological activities. HTA-1 has been found to have promising properties as a histone deacetylase (HDAC) inhibitor, which makes it a potential candidate for the treatment of various diseases.

Scientific Research Applications

Chemoselective Synthesis

"N-(2-Hydroxyphenyl)acetamide" serves as an intermediary in the natural synthesis of antimalarial drugs. Its chemoselective monoacetylation from 2-aminophenol, employing immobilized lipase as a catalyst, showcases the compound's significance in drug synthesis. This process is optimized for efficiency and specificity, highlighting the importance of such compounds in developing pharmacological agents (Magadum & Yadav, 2018).

Molecular Docking and Anticancer Applications

The synthesis and molecular docking analysis of "N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide" reveal its potential as an anticancer drug. The compound's structure and its interaction with the VEGFr receptor have been elucidated, suggesting its role in targeting cancer pathways. This exemplifies how derivatives of the primary compound can be tailored for specific therapeutic applications (Sharma et al., 2018).

Neuropharmacology

A related compound, "2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride)," has been synthesized and studied for its effects on learning and memory in mice. The investigation into its neuropharmacological effects highlights the broader applicability of these compounds in understanding and potentially treating cognitive disorders (Jiang Jing-ai, 2006).

Antimicrobial and Antioxidant Activities

The synthesis and evaluation of novel imines and thiazolidinones derived from similar acetamide compounds demonstrate significant antimicrobial and antioxidant activities. These findings underscore the potential of acetamide derivatives in developing new antimicrobial and antioxidant agents, highlighting the versatility of these compounds in addressing various health-related challenges (Fuloria et al., 2009).

Structural and Interaction Studies

The study of different spatial orientations of amide derivatives on anion coordination provides insight into the structural intricacies of these molecules. Understanding their geometry and interactions at the molecular level can inform the design of more effective drugs and materials (Kalita & Baruah, 2010).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-2-thiophen-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S2/c14-11(9-3-5-16-8-9)7-13-12(15)6-10-2-1-4-17-10/h1-5,8,11,14H,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNHLKUUCQOHSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CC(=O)NCC(C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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